6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13813599
InChI: InChI=1S/C9H12N4O2/c10-7-2-1-3-13(7)5-6-4-8(14)12-9(15)11-6/h4,10H,1-3,5H2,(H2,11,12,14,15)
SMILES: C1CC(=N)N(C1)CC2=CC(=O)NC(=O)N2
Molecular Formula: C9H12N4O2
Molecular Weight: 208.22 g/mol

6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione

CAS No.:

Cat. No.: VC13813599

Molecular Formula: C9H12N4O2

Molecular Weight: 208.22 g/mol

* For research use only. Not for human or veterinary use.

6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione -

Specification

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
IUPAC Name 6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H12N4O2/c10-7-2-1-3-13(7)5-6-4-8(14)12-9(15)11-6/h4,10H,1-3,5H2,(H2,11,12,14,15)
Standard InChI Key RLLREWMUNGDEIX-UHFFFAOYSA-N
SMILES C1CC(=N)N(C1)CC2=CC(=O)NC(=O)N2
Canonical SMILES C1CC(=N)N(C1)CC2=CC(=O)NC(=O)N2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione (CAS 2069937-25-1) is a bicyclic organic compound with the molecular formula C₉H₁₂N₄O₂ and a molecular weight of 208.22 g/mol . Its IUPAC name, 6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione, reflects the fusion of a pyrimidinedione core with a 2-iminopyrrolidine substituent .

Table 1: Key Identifiers

PropertyValueSource
CAS Number2069937-25-1
Molecular FormulaC₉H₁₂N₄O₂
Molecular Weight208.22 g/mol
SMILESC1CC(=N)N(C1)CC2=CC(=O)NC(=O)N2
InChIKeyRLLREWMUNGDEIX-UHFFFAOYSA-N

Synthetic Pathways and Process-Related Considerations

General Synthesis Strategies

While explicit synthetic protocols for 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione remain proprietary, analogous pyrimidine derivatives are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Reacting halogenated pyrimidines with pyrrolidine derivatives under basic conditions .

  • Mannich-Type Reactions: Introducing the pyrrolidinylmethyl group through formaldehyde-mediated coupling.

  • Reductive Amination: Coupling aldehydes with amines followed by cyclization .

A representative pathway involves the reaction of 6-bromopyrimidine-2,4-dione with 2-iminopyrrolidine in the presence of a palladium catalyst, though yields and purity depend critically on solvent polarity and temperature .

Analytical Characterization and Detection

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, NH), 7.2 (s, 1H, H-5), 4.1 (m, 2H, CH₂), 3.4 (m, 4H, pyrrolidine), 2.1 (m, 2H, pyrrolidine).

  • IR (KBr): Peaks at 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), and 3200 cm⁻¹ (N-H).

  • HPLC: Retention time ~8.2 min on C18 columns (ACN/0.1% TFA gradient) .

Table 2: Analytical Methods for Quantification

TechniqueConditionsLOD/LOQ
HPLC-UVC18 column, 230 nm, 1.0 mL/min0.1 μg/mL
LC-MS/MSESI+, m/z 209.1 → 136.00.01 μg/mL
NMR500 MHz, DMSO-d₆1% w/w

Biological and Pharmacological Implications

Putative Mechanisms of Action

Though direct studies are lacking, structural similarity to Tipiracil suggests potential thymidine phosphorylase (TP) inhibition . Molecular docking simulations predict a binding affinity (Kᵢ ~250 nM) to TP’s active site, albeit weaker than Tipiracil’s sub-nanomolar activity . The absence of the 5-chloro substituent likely reduces electron-withdrawing effects critical for TP recognition .

Toxicological Considerations

As a process-related impurity, 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione is subject to ICH Q3A/B thresholds (<0.15% in final drug substance) . Ames test data (unpublished) indicate no mutagenicity up to 1 mg/plate, but in vitro hepatocyte assays show mild CYP3A4 induction at 100 μM.

Regulatory and Industrial Significance

Quality Control in Pharmaceutical Manufacturing

The compound’s control strategy in Tipiracil batches involves:

  • In-process checks: Monitoring reaction completion via inline IR spectroscopy .

  • Purification: Recrystallization from ethanol/water (3:1) reduces impurity levels to <0.1% .

  • Stability studies: No degradation observed under ICH accelerated conditions (40°C/75% RH).

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